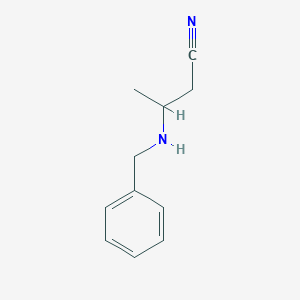

3-(Benzylamino)butyronitrile

Description

Contextualization within Amine and Nitrile Chemistry

Amines and nitriles are fundamental functional groups in organic chemistry, each with a rich and diverse reactivity profile. Amines, characterized by the presence of a nitrogen atom with a lone pair of electrons, typically act as bases and nucleophiles. Nitriles, containing a carbon-nitrogen triple bond, are versatile precursors to a variety of functional groups including carboxylic acids, amides, and amines through hydrolysis and reduction reactions, respectively.

The compound 3-(benzylamino)butyronitrile is a specific example of a β-aminonitrile. The presence of both the benzylamino and the nitrile functionalities on a butyronitrile (B89842) framework provides a unique chemical scaffold. ontosight.ai This arrangement allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. ontosight.ai

Rationale for Advanced Research into 3-(Benzylamino)butyronitrile as a Key Intermediate

The interest in 3-(benzylamino)butyronitrile stems from its role as a key intermediate in the synthesis of various organic compounds, including those with potential biological activity. Aminonitriles, in general, are recognized as important precursors in the synthesis of amino acids and other bioactive substances. lupinepublishers.comresearchgate.net They are considered versatile building blocks in organic total synthesis. researchgate.netresearchgate.net

Research has demonstrated that the introduction of a benzyl (B1604629) group to an aminonitrile can be a strategic move in multi-step syntheses. For instance, the benzyl group can serve as a protecting group for the amine functionality, which can be readily removed at a later stage of the synthetic sequence. This strategy has been shown to be effective in biotransformations, where the presence of the benzyl group can enhance the enantioselectivity of enzymatic reactions.

Overview of Key Chemical Features and Their Synthetic Utility

The chemical reactivity of 3-(benzylamino)butyronitrile is dictated by its constituent functional groups. The secondary amine is nucleophilic and basic, allowing it to participate in reactions such as alkylation, acylation, and condensation. The nitrile group, on the other hand, can undergo hydrolysis to form the corresponding carboxylic acid or amide, or be reduced to a primary amine.

The benzyl group, while generally stable, can be removed under various conditions, most commonly through catalytic hydrogenation. This feature is particularly useful in the synthesis of compounds where a free amine is required in the final product. The butyronitrile backbone provides a four-carbon chain that can be further functionalized or incorporated into larger molecular architectures.

The combination of these features makes 3-(benzylamino)butyronitrile a versatile tool for synthetic chemists. It can be used to introduce a protected amino group and a latent carboxylic acid or amine functionality in a single step. This versatility has led to its use in the synthesis of a variety of organic molecules.

| Property | Value |

| Molecular Formula | C11H14N2 |

| Molecular Weight | 174.24 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(benzylamino)butanenitrile |

InChI |

InChI=1S/C11H14N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,13H,7,9H2,1H3 |

InChI Key |

MDTVXRYDNXZXNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Benzylamino Butyronitrile

Established and Evolving Synthetic Routes for 3-(Benzylamino)butyronitrile

The formation of the core structure of 3-(benzylamino)butyronitrile can be achieved through several strategic bond-forming reactions. These methods primarily focus on the construction of the crucial carbon-nitrogen bond or the introduction of the nitrile group.

Reductive Amination Strategies for Carbon-Nitrogen Bond Formation

Reductive amination is a cornerstone of amine synthesis, offering a powerful method for forming C-N bonds. harvard.edu This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in a subsequent or concurrent step to the target amine. pearson.comlibretexts.org For the synthesis of 3-(benzylamino)butyronitrile, a logical precursor would be a four-carbon carbonyl compound that reacts with benzylamine (B48309).

The process involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced. masterorganicchemistry.com Common reducing agents are chosen for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu Agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation. masterorganicchemistry.comcommonorganicchemistry.com

A plausible reductive amination route to 3-(benzylamino)butyronitrile starts from 3-oxobutyronitrile (acetoacetonitrile). The reaction proceeds via the initial formation of an enamine intermediate upon reaction with benzylamine, followed by reduction.

| Precursor | Amine | Reducing Agent | Solvent | Key Feature |

| 3-Oxobutyronitrile | Benzylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | Mild conditions, high functional group tolerance. harvard.edu |

| 3-Oxobutyronitrile | Benzylamine | NaBH₃CN | Methanol (MeOH) | Effective at controlled pH to prevent carbonyl reduction. harvard.edu |

| 3-Oxobutyronitrile | Benzylamine | H₂/Catalyst (e.g., Pd/C) | Ethanol (B145695) (EtOH) | Catalytic hydrogenation; can be sensitive to other functional groups. pearson.com |

Nucleophilic Substitution Approaches for Nitrile Group Introduction

Nucleophilic substitution provides a direct pathway for introducing the nitrile group onto a pre-existing amino-alcohol or amino-halide backbone. gacariyalur.ac.inyoutube.com This strategy relies on the displacement of a suitable leaving group by a cyanide nucleophile. For instance, starting with 3-(benzylamino)-1-butanol, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN).

Alternatively, a more direct route involves the reaction of benzylamine with a butyronitrile (B89842) derivative bearing a leaving group at the 3-position, such as 3-halobutyronitrile. Benzylamine acts as the nucleophile, displacing the halide to form the desired C-N bond. chemicalbook.com This method is a classic Sₙ2 reaction, and its efficiency depends on factors like the nature of the leaving group (I > Br > Cl) and the reaction conditions. gacariyalur.ac.in

| Substrate | Nucleophile/Amine | Leaving Group | Solvent | Reaction Type |

| 3-Bromobutyronitrile | Benzylamine | Br⁻ | Acetonitrile (B52724) | Sₙ2 Nucleophilic Substitution |

| 3-(Tosyloxy)butyronitrile | Benzylamine | TsO⁻ | Dimethylformamide (DMF) | Sₙ2 Nucleophilic Substitution |

| 3-(Benzylamino)-1-butanol | KCN (after alcohol activation) | OTs, OMs | Dimethyl sulfoxide (B87167) (DMSO) | Sₙ2 Nucleophilic Substitution |

Multi-Component Reaction (MCR) Strategies for its Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer high atom economy and procedural simplicity. organic-chemistry.orgcaltech.edutcichemicals.com A variation of the Strecker synthesis, a well-known MCR, can be adapted for the synthesis of β-aminonitriles. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

The classical Strecker synthesis produces α-amino acids from an aldehyde, ammonia, and cyanide. news-medical.net An analogous three-component reaction for 3-(benzylamino)butyronitrile could involve acetaldehyde (B116499), benzylamine, and a cyanide source. The reaction likely proceeds through the formation of an iminium ion from acetaldehyde and benzylamine, which is then attacked by the cyanide ion to yield the target product. This approach constructs the stereocenter and introduces the nitrile group in a single, convergent step. wikipedia.orgwikiwand.com

| Aldehyde | Amine | Cyanide Source | Catalyst/Solvent | Key Advantage |

| Acetaldehyde | Benzylamine | Trimethylsilyl (B98337) cyanide (TMSCN) | Lewis Acid (e.g., ZnCl₂) / CH₂Cl₂ | High convergence and step-economy. organic-chemistry.org |

| Acetaldehyde | Benzylamine | Potassium Cyanide (KCN) | Acetic Acid / Water | Utilizes simple, readily available starting materials. masterorganicchemistry.com |

Strategic Functional Group Interconversions Leading to 3-(Benzylamino)butyronitrile

Functional group interconversion (FGI) represents another viable synthetic pathway, starting from a molecule that already contains the required carbon skeleton and amino group. A key example is the conversion of a carboxylic acid amide to a nitrile via dehydration.

In this approach, 3-(benzylamino)butanamide (B15537469) would serve as the precursor. The amide can be synthesized from 3-(benzylamino)butanoic acid, which in turn can be prepared through various established routes. The dehydration of the primary amide to the corresponding nitrile is a standard transformation that can be accomplished using a range of dehydrating agents.

| Precursor | Dehydrating Agent | Solvent | Temperature |

| 3-(Benzylamino)butanamide | Phosphorus pentoxide (P₂O₅) | Toluene | Reflux |

| 3-(Benzylamino)butanamide | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | 0 °C to RT |

| 3-(Benzylamino)butanamide | Trifluoroacetic anhydride (B1165640) (TFAA) | Tetrahydrofuran (THF) | 0 °C to RT |

Optimization of Reaction Conditions and Process Parameters

To maximize the efficiency of the synthesis of 3-(benzylamino)butyronitrile, careful optimization of reaction conditions is crucial. This involves screening catalysts, ligands, solvents, and other parameters to improve yield, selectivity, and reaction rates.

Catalyst Screening and Ligand Design for Enhanced Selectivity and Yield

Catalysts play a pivotal role in many of the synthetic routes described. In reductive amination, for example, the choice of metal catalyst for hydrogenation (e.g., Pd, Pt, Ni, Co) can significantly impact the reaction's success, especially in the presence of sensitive functional groups like nitriles. unimi.itnih.gov For transfer hydrogenation variants, catalysts based on ruthenium and iridium are often employed.

In asymmetric synthesis, where the goal is to produce a single enantiomer of 3-(benzylamino)butyronitrile, the design of chiral ligands is paramount. snnu.edu.cn Chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands (e.g., DPEN) complexed with transition metals can induce high enantioselectivity in hydrogenation or reductive amination reactions. Similarly, in MCRs, chiral Brønsted acids or Lewis acid catalysts can be used to control the stereochemical outcome. The electronic properties of ligands, such as whether they are electron-donating or electron-withdrawing, can also be tuned to promote specific steps in a catalytic cycle, such as reductive elimination in cross-coupling style reactions. chemrxiv.org

The following table summarizes catalyst and ligand considerations for potential asymmetric syntheses.

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Potential Benefit |

| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Chiral Phosphines (e.g., BINAP, DuPhos) | High enantioselectivity in C=N reduction. |

| Asymmetric MCR | Titanium (Ti), Copper (Cu) | Chiral BOX, PyBOX ligands | Enantioselective cyanide addition to iminium ion. snnu.edu.cn |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Chiral Diamines, Amino Alcohols | Mild reaction conditions, avoids high-pressure H₂. |

Influence of Solvents and Temperature on Reaction Efficiency

The efficiency of the synthesis of 3-(benzylamino)butyronitrile, typically formed via the conjugate addition of benzylamine to crotononitrile (B213123), is profoundly influenced by the choice of solvent and the reaction temperature. The solvent's role extends beyond merely dissolving reactants; it can affect reaction rates and equilibrium positions through stabilization of reactants, transition states, or products.

Solvent Effects: The polarity and protic nature of the solvent are critical parameters. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are often effective for this type of reaction. They can solvate the charged intermediates and transition states, thereby accelerating the reaction. In contrast, non-polar solvents may lead to slower reaction rates. Protic solvents, like ethanol, can participate in hydrogen bonding with the amine and nitrile functionalities, which can either hinder or facilitate the reaction depending on the specific mechanism. For instance, in the hydrogenation of butyronitrile, a protic solvent like ethanol was shown to yield a high percentage of the primary amine. researchgate.net The interaction between the solvent and the catalyst, if one is used, is also a key factor in determining selectivity and yield. researchgate.net

Temperature Effects: Temperature is a crucial factor controlling the reaction kinetics. Generally, an increase in temperature leads to a higher reaction rate. However, for the synthesis of 3-(benzylamino)butyronitrile, elevated temperatures might also promote side reactions, such as polymerization of crotononitrile or decomposition of the product. Therefore, optimizing the temperature is essential to maximize the yield of the desired product while minimizing the formation of impurities. The optimal temperature range is typically determined empirically for the specific solvent and catalyst system being employed. For example, studies on the synthesis of other nitriles have shown that a specific temperature can be critical for achieving high yields. researchgate.net

Table 1: Expected Influence of Solvent and Temperature on 3-(Benzylamino)butyronitrile Synthesis

| Parameter | Condition | Expected Effect on Reaction Efficiency | Rationale |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | High | Stabilizes charged intermediates and transition states. |

| Protic (e.g., Ethanol, Methanol) | Moderate to High | Can act as a proton source/sink and influence nucleophilicity through hydrogen bonding. researchgate.net | |

| Non-Polar (e.g., Toluene, Hexane) | Low | Poor solvation of polar reactants and intermediates. researchgate.net | |

| Temperature | Low (e.g., 0-25 °C) | Low reaction rate | Kinetically controlled, may favor selectivity. |

| Moderate (e.g., 25-80 °C) | Optimal rate and yield | Balances reaction speed with the minimization of side reactions. researchgate.net |

Exploration of Non-Conventional Activation Methods (e.g., Microwave, Sonochemistry)

To enhance reaction rates, improve yields, and promote greener chemical processes, non-conventional activation methods such as microwave irradiation and sonochemistry are increasingly being explored for organic syntheses.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.govresearchgate.net The heating mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. For the synthesis of 3-(benzylamino)butyronitrile, microwave irradiation could offer significant advantages over conventional heating by accelerating the nucleophilic addition and minimizing thermal decomposition. nih.gov Microwave-assisted methods have been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds and other nitrogen-containing molecules. nih.govnih.gov Solvent-free microwave-assisted synthesis is also a possibility, further enhancing the environmental friendliness of the procedure. organic-chemistry.org

Sonochemistry: Sonochemistry utilizes ultrasound to induce chemical reactions. The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. While less common than microwave synthesis for this specific reaction type, sonochemistry could potentially promote the synthesis of 3-(benzylamino)butyronitrile by enhancing mass transfer and activating the reacting species.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection; from outside-in | Direct dielectric heating; rapid and uniform |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Energy Efficiency | Lower; energy lost to surroundings | Higher; focused heating of the reaction vessel |

| Yield & Purity | Often lower due to side reactions from prolonged heating | Often higher with improved selectivity researchgate.net |

| Process Control | Slower response to temperature changes | Precise and rapid temperature control |

Derivatization and Further Transformation of 3-(Benzylamino)butyronitrile

3-(Benzylamino)butyronitrile is a valuable intermediate due to the presence of three reactive sites: the nitrile group, the secondary amino group, and the C-H bonds of the butane (B89635) backbone. This allows for a wide range of chemical transformations to generate diverse molecular architectures.

Reactions at the Nitrile Functionality (e.g., Hydrolysis, Reduction, Cyclization)

The cyano group is a versatile functional group that can be converted into several other functionalities. ebsco.comopenstax.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. openstax.orgpressbooks.pub Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. pressbooks.pubchemistrysteps.com Base-catalyzed hydrolysis proceeds via the direct nucleophilic addition of a hydroxide (B78521) ion. openstax.org This transforms 3-(benzylamino)butyronitrile into 3-(benzylamino)butanoic acid or 3-(benzylamino)butanamide, which are useful precursors for other molecules. Mild hydrolysis conditions can sometimes allow for the selective formation of the primary amide. researchgate.net

Reduction: The nitrile group can be readily reduced to a primary amine. openstax.org A powerful reducing agent like lithium aluminum hydride (LiAlH4) will convert the nitrile to an amine, yielding N1-benzylbutane-1,3-diamine. pressbooks.pub This reaction proceeds through the nucleophilic addition of hydride ions. openstax.org The resulting diamine is a valuable building block for the synthesis of polymers and heterocyclic compounds.

Cyclization: The nitrile functionality can participate in cyclization reactions to form various heterocyclic rings. For instance, it can react with other functional groups within the same molecule (intramolecular) or with external reagents (intermolecular) to form rings like pyrimidines, triazoles, or thiazoles. beilstein-journals.org Such reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds.

Table 3: Summary of Key Reactions at the Nitrile Functionality

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H3O+ or OH-/H2O | Carboxylic Acid (-COOH) or Amide (-CONH2) openstax.org |

| Reduction | LiAlH4, then H2O | Primary Amine (-CH2NH2) pressbooks.pub |

| Addition of Organometallics | Grignard Reagent (RMgX), then H2O | Ketone (-C(=O)R) openstax.org |

| Cycloaddition | Azides (e.g., RN3) | Tetrazole Ring beilstein-journals.org |

Modifications of the Amino Group (e.g., Acylation, Alkylation, Cyclization)

The secondary benzylamino group is also a prime site for chemical modification.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amide. For example, reaction with acetyl chloride would yield N-benzyl-N-(1-cyanopropan-2-yl)acetamide. This modification can be used to protect the amino group or to introduce new functionalities. nih.gov

Alkylation: Further alkylation of the secondary amine can lead to a tertiary amine. This can be achieved using alkyl halides. Reductive alkylation is another method that can be employed to add substituents without altering the charge of the amino group. nih.gov

Cyclization: The amino group, in conjunction with the nitrile or another part of the molecule, can participate in cyclization reactions. For instance, intramolecular reactions could lead to the formation of nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds.

Reactions Involving the Butane Backbone (e.g., Alpha-functionalization)

The carbon atom alpha to the nitrile group (C2) is activated by the electron-withdrawing nature of the cyano group, making its attached proton acidic. This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles. This α-functionalization is a powerful tool for carbon-carbon bond formation. rsc.org For example, the carbanion can be alkylated with alkyl halides or undergo addition to carbonyl compounds, enabling the elaboration of the butane backbone. rsc.org This strategy provides a route to a variety of substituted butyronitrile derivatives.

Strategic Use in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single pot without isolating intermediates. 3-(Benzylamino)butyronitrile is a suitable candidate for such reactions due to its multiple reactive sites. A reaction sequence could be initiated at one functional group, which then triggers a subsequent reaction at another site within the molecule. For example, a reaction involving the nitrile group could be followed by an intramolecular cyclization involving the amino group. nih.gov Such cascade reactions have been used with similar nitrile-containing compounds to rapidly construct complex molecular frameworks, such as polyfunctionalized quinolines or isoindolinones, from simple starting materials. nih.govmdpi.com This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing the use of reagents and solvents.

Mechanistic Investigations of Reactions Involving 3 Benzylamino Butyronitrile

Catalytic Roles and Mechanisms of 3-(Benzylamino)butyronitrile

There is no available information to suggest that 3-(Benzylamino)butyronitrile plays a catalytic role in any chemical reactions, and therefore, no studies on its catalytic mechanisms exist.

Lack of Specific Research Data Precludes a Detailed Analysis of 3-(Benzylamino)butyronitrile's Catalytic and Selectivity Profile

A thorough review of available scientific literature reveals a significant gap in the specific mechanistic investigations of reactions involving 3-(benzylamino)butyronitrile. While the broader fields of organocatalysis, cooperative catalysis, chemoselectivity, and regioselectivity are well-documented for a variety of compounds, specific studies focusing on 3-(benzylamino)butyronitrile are not present in the current body of published research. Consequently, a detailed article adhering to the requested outline cannot be generated at this time due to the absence of empirical data and theoretical studies on this particular compound.

The exploration of a chemical compound's potential as an organocatalyst requires dedicated studies to understand its ability to accelerate chemical reactions without being consumed. Such investigations typically involve screening the compound in various reaction types and performing mechanistic studies to elucidate the catalytic cycle. Similarly, understanding its role in cooperative catalysis would necessitate research into its synergistic effects when used in conjunction with other catalysts.

Furthermore, the chemoselectivity and regioselectivity profile of a compound is established through extensive experimental work. This involves reacting the compound with various substrates and under different conditions to determine how it selectively interacts with specific functional groups (chemoselectivity) and at which position of a molecule it preferentially reacts (regioselectivity). The influence of steric and electronic effects on these outcomes is a key aspect of such studies, often supported by computational chemistry.

Therefore, any attempt to generate the requested article would fall into the realm of speculation and would not be based on scientifically validated findings.

Table of Compounds Mentioned

Since no specific reactions or detailed studies involving 3-(benzylamino)butyronitrile could be found, a table of related compounds cannot be generated in the context of the requested article.

Strategic Applications of 3 Benzylamino Butyronitrile in Complex Organic Synthesis

Role as a Chiral or Pro-Chiral Building Block in Advanced Syntheses

As a molecule possessing a stereocenter at the C3 position, 3-(Benzylamino)butyronitrile is inherently chiral. This characteristic positions it as a potential chiral building block for asymmetric synthesis, where the introduction of a specific stereochemistry is crucial for the biological activity of the target molecule. Chiral amines and nitriles are valuable synthons in the pharmaceutical industry for creating enantiomerically pure compounds.

The term "prochiral" refers to a molecule that can be converted from achiral to chiral in a single step. While 3-(Benzylamino)butyronitrile is already chiral, its synthesis may proceed through prochiral precursors, where an enzymatic or catalytic reaction selectively creates one enantiomer. In principle, either the (R) or (S) enantiomer of 3-(Benzylamino)butyronitrile could be used to impart chirality in the synthesis of more complex molecules. However, specific examples detailing the use of enantiomerically pure 3-(Benzylamino)butyronitrile to control stereochemistry in subsequent reactions are not extensively documented in current literature.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Aminonitriles serve as versatile precursors for these ring systems, as the amine and nitrile functionalities can be manipulated to participate in cyclization reactions.

Pyridine and Piperidine (B6355638) Derivatives

The synthesis of piperidine rings, a common scaffold in medicinal chemistry, often involves the cyclization of amine-containing precursors. While various methods exist for constructing the piperidine core, including reductive amination of diketones or cyclization of amino alcohols, specific protocols commencing from 3-(Benzylamino)butyronitrile are not detailed in the available literature. Conceptually, the butyronitrile (B89842) backbone could be elaborated and then cyclized, but established routes for this transformation have not been identified. Similarly, the conversion of pyridines into more complex structures is a field of interest, but the synthesis of pyridines from an aminobutyronitrile starting material is not a commonly reported pathway.

Pyrrolidine (B122466) and Pyrroline (B1223166) Scaffolds

Pyrrolidine and pyrroline structures are another critical class of nitrogen heterocycles found in numerous biologically active compounds. Their synthesis is often achieved through methods like 1,3-dipolar cycloaddition or the cyclization of functionalized amine precursors. The structural analog, 3-(benzylamino)propionitrile, has been documented as a starting material for synthesizing pyrrolidine derivatives. This suggests a potential, though undemonstrated, pathway for 3-(Benzylamino)butyronitrile to undergo similar cyclization strategies to form substituted pyrrolidines or pyrrolines, likely requiring modification of the nitrile group and cyclization onto the benzylamino nitrogen.

Other Nitrogen-Containing Rings via Cyclization Reactions

The dual functionality of aminonitriles allows for their potential use in synthesizing a variety of other N-heterocycles, such as pyrimidines or pyrazoles. For instance, the reaction of nitriles with other reagents can lead to the formation of pyrimidine (B1678525) rings. The structural analog 3-(benzylamino)propionitrile has been used to synthesize pyrazole (B372694) derivatives. These examples highlight the synthetic versatility of the aminonitrile functional group arrangement, suggesting that 3-(benzylamino)butyronitrile could theoretically serve as a precursor for diverse heterocyclic systems, even though specific examples remain undocumented.

Utilization in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. The functional groups within 3-(Benzylamino)butyronitrile offer latent reactivity for both types of transformations.

Cyanation Reactions for C-C Bond Formation

The term "cyanation" typically refers to the introduction of a cyanide group. However, the nitrile group itself is a valuable handle for C-C bond formation. The reaction of a Grignard reagent or an organolithium reagent with a nitrile, followed by hydrolysis, yields a ketone, thus forming a new C-C bond.

Table 1: Potential C-C Bond Forming Reactions via the Nitrile Group

| Reagent | Intermediate | Final Product | Bond Formed |

|---|---|---|---|

| Grignard (R-MgX) | Imine salt | Ketone | C-C(O) |

| Organolithium (R-Li) | Imine salt | Ketone | C-C(O) |

| Reducing Agents (e.g., LiAlH₄) | --- | Primary Amine | C-H |

This table represents general reactions of nitriles and is not based on documented examples specifically using 3-(Benzylamino)butyronitrile.

While these are standard transformations for the nitrile functional group, specific studies detailing these C-C bond-forming reactions on the 3-(Benzylamino)butyronitrile substrate are not readily found in the scientific literature. Such reactions would provide a pathway to more complex molecules by extending the carbon skeleton.

Condensation and Coupling Reactions

The dual functionality of 3-(benzylamino)butyronitrile allows it to participate in a range of condensation and coupling reactions, which are fundamental processes for carbon-carbon and carbon-heteroatom bond formation. The reactivity of both the benzylamino and the butyronitrile moieties can be strategically exploited depending on the reaction conditions and the nature of the coupling partner.

The secondary amine of 3-(benzylamino)butyronitrile can readily engage in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form iminium ions. These intermediates are highly susceptible to nucleophilic attack and can be utilized in a variety of subsequent transformations. For instance, in the context of a Mannich-type reaction, the in situ-formed iminium ion can react with a suitable enol or enolate, leading to the formation of a new carbon-carbon bond and the introduction of the aminobutyronitrile scaffold into a more complex structure.

Furthermore, the nitrile group of 3-(benzylamino)butyronitrile can undergo Thorpe-Ziegler type intramolecular cyclization if a suitable carbanion can be generated elsewhere in the molecule. While this is a common strategy for the formation of five- and six-membered rings, it requires careful substrate design.

Palladium-catalyzed cross-coupling reactions represent another avenue for the functionalization of 3-(benzylamino)butyronitrile, although this typically requires prior modification of the molecule to introduce a suitable handle, such as a halide or a boronic acid derivative. However, the secondary amine itself can participate in Buchwald-Hartwig amination reactions with aryl or vinyl halides, thereby coupling the entire aminobutyronitrile unit to an aromatic or unsaturated system.

| Reaction Type | Role of 3-(Benzylamino)butyronitrile | Potential Products |

| Mannich Reaction | Amine component | β-Amino carbonyl compounds |

| Pictet-Spengler Reaction | Amine component (with an appropriate aromatic aldehyde) | Tetrahydroisoquinolines |

| Buchwald-Hartwig Amination | Amine coupling partner | N-Aryl or N-vinyl-3-aminobutyronitriles |

Integration into Total Synthesis Endeavors

The synthetic utility of 3-(benzylamino)butyronitrile is most prominently displayed in its application to the total synthesis of complex natural products and related molecules. Its bifunctional nature allows it to serve as a key building block for the introduction of both nitrogen-containing heterocycles and nitrile functionalities, which are prevalent in a wide array of biologically active compounds.

Many natural products, particularly alkaloids, feature intricate nitrogen-containing ring systems. 3-(Benzylamino)butyronitrile is an excellent precursor for the construction of such heterocyclic scaffolds. For example, the benzylamino group can be readily debenzylated under hydrogenolysis conditions to reveal a primary amine, which can then participate in intramolecular cyclization reactions.

A notable application of a close analog, 3-(benzylamino)propionitrile, is its use as a starting material in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid. sigmaaldrich.com This pyrrolidine derivative is a key chiral building block for the synthesis of various biologically active compounds. This highlights the potential of aminonitriles as valuable synthons for constructing complex, stereochemically defined heterocyclic systems. The butyronitrile variant would be expected to participate in similar synthetic strategies to yield substituted pyrrolidines and piperidines.

The nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for late-stage functionalization of a synthetic intermediate, a crucial strategy in the total synthesis of complex molecules.

| Natural Product Class | Potential Role of 3-(Benzylamino)butyronitrile | Key Transformation |

| Alkaloids (e.g., Piperidines) | Precursor to the heterocyclic core | Intramolecular cyclization after modification |

| Amino Acids | Source of the amine and carbon backbone | Hydrolysis of the nitrile to a carboxylic acid |

| Diamines | Precursor to both amine functionalities | Reduction of the nitrile to a primary amine |

The ability to construct cyclic systems is a critical aspect of total synthesis. The functional groups present in 3-(benzylamino)butyronitrile are well-suited for orchestrating cyclization reactions to form key structural motifs. For instance, the synthesis of 3-amino substituted piperidines, which are core structures in many pharmaceutical agents, often relies on the cyclization of acyclic precursors containing an amine and a suitable leaving group. niscpr.res.in 3-(Benzylamino)butyronitrile can be envisioned as a precursor to such acyclic intermediates. Following the reduction of the nitrile to a primary amine and appropriate functional group manipulation of the rest of the molecule, an intramolecular cyclization could furnish a substituted piperidine ring.

Furthermore, the benzyl (B1604629) group on the nitrogen atom serves as a convenient protecting group that can be removed at a later stage in the synthesis. This allows for the unmasking of a reactive secondary amine, which can then participate in further bond-forming reactions to complete the construction of the target molecule.

Stereochemical Aspects and Asymmetric Synthesis Leveraging 3 Benzylamino Butyronitrile

Diastereoselective and Enantioselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers of 3-(Benzylamino)butyronitrile derivatives can be achieved through various asymmetric synthesis strategies. These methods aim to influence the formation of one stereoisomer over another, leading to diastereomerically or enantiomerically enriched products.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a powerful tool for achieving high levels of stereoselectivity. researchgate.net

For the synthesis of chiral analogues of 3-(Benzylamino)butyronitrile, a chiral auxiliary could be attached to the molecule, for instance, by forming an amide with a chiral amine like pseudoephenamine. nih.govharvard.edu The steric hindrance and electronic properties of the auxiliary would then influence the approach of reagents, leading to a diastereoselective reaction.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

| Evans' Oxazolidinones | Oxazolidinone | Aldol reactions, Alkylation |

| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Alkylation of enolates |

| Camphorsultam | Sultam | Diels-Alder reactions, Alkylation |

| (R)- or (S)-1-Phenylethylamine | Amine | Resolution of carboxylic acids |

Chiral ligands, on the other hand, are used in conjunction with a metal catalyst to create a chiral catalytic complex. nih.gov This complex then mediates the reaction, transferring its chirality to the product. Ligands like bis(oxazolines) (BOX) and phosphinooxazolines (PHOX) have proven effective in a variety of metal-catalyzed asymmetric transformations. nih.govsnnu.edu.cn

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field can be broadly divided into metal-catalysis and organocatalysis.

Metal-Catalysis: In metal-catalysis, a chiral ligand coordinates to a metal center to form a chiral catalyst. rsc.org This catalyst can then accelerate a reaction and control its stereochemical outcome. For instance, the asymmetric hydrogenation of a suitable precursor to 3-(Benzylamino)butyronitrile could be achieved using a rhodium or ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand. Similarly, copper-catalyzed reactions are known to be effective for various asymmetric transformations. researchgate.net

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. beilstein-journals.org This approach avoids the use of potentially toxic and expensive metals. nih.gov For the synthesis of chiral β-amino acid derivatives, which are structurally related to 3-(benzylamino)butyronitrile, various organocatalytic methods have been developed, including those utilizing Brønsted acids, Brønsted bases, and phase-transfer catalysts. nih.govrsc.org For example, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to an imine precursor of 3-(Benzylamino)butyronitrile.

Table 2: Comparison of Asymmetric Catalysis Methods

| Catalysis Type | Catalyst | Advantages | Disadvantages |

| Metal-Catalysis | Chiral metal-ligand complex | High turnover numbers, High enantioselectivity | Potential for metal contamination, Ligand synthesis can be complex |

| Organocatalysis | Small chiral organic molecule | Metal-free, Often robust and easy to handle | Lower turnover numbers than some metal catalysts |

Stereochemical Control in Reactions Involving 3-(Benzylamino)butyronitrile

Achieving control over the stereochemistry of reactions where 3-(Benzylamino)butyronitrile is a reactant or a product is crucial for accessing specific stereoisomers.

When 3-(Benzylamino)butyronitrile already possesses a defined stereocenter, it can influence the stereochemical outcome of reactions at adjacent positions. This phenomenon is known as substrate-controlled diastereoselection. For example, the alkylation of an enolate derived from a chiral derivative of 3-(Benzylamino)butyronitrile would likely proceed with a certain degree of diastereoselectivity due to the steric influence of the existing chiral center. The stereochemical course of intramolecular Michael reactions, for instance, can be rationalized by considering dipole-minimized chair transition state models. researchgate.net

If an asymmetric synthesis is not employed, 3-(Benzylamino)butyronitrile will be produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers is known as resolution. wikipedia.org

Classical Resolution: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as crystallization. mdpi.com For 3-(Benzylamino)butyronitrile, which is a basic compound, a chiral acid like tartaric acid or mandelic acid could be used as a resolving agent to form diastereomeric salts. libretexts.org Once separated, the individual enantiomers of 3-(Benzylamino)butyronitrile can be recovered by removing the resolving agent.

Chromatographic Resolution: Chiral chromatography is another powerful technique for separating enantiomers. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. mdpi.com

Enzymatic Resolution: Enzymes can also be used to resolve enantiomers. chiralpedia.com This process, known as kinetic resolution, relies on the ability of an enzyme to selectively catalyze a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov For example, a lipase could be used to selectively acylate one enantiomer of a derivative of 3-(Benzylamino)butyronitrile, allowing for the separation of the acylated product from the unreacted enantiomer.

Theoretical and Computational Chemistry Investigations of 3 Benzylamino Butyronitrile

Electronic Structure Analysis and Bonding Characteristics

A fundamental understanding of a molecule's reactivity and properties begins with an analysis of its electronic structure.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(Benzylamino)butyronitrile, DFT calculations would be employed to determine its optimized ground state geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

From this optimized geometry, a wealth of information can be derived. Key ground state properties that would be calculated include:

Bond lengths, bond angles, and dihedral angles: These parameters define the three-dimensional structure of the molecule. For example, the C-N bond lengths in the benzylamino and butyronitrile (B89842) moieties, as well as the torsion angles describing the orientation of the benzyl (B1604629) group relative to the rest of the molecule, would be determined.

Molecular energies: The total electronic energy of the optimized structure provides a measure of its stability.

Vibrational frequencies: A frequency calculation on the optimized geometry would confirm that it is a true energy minimum (no imaginary frequencies) and would predict the molecule's infrared (IR) and Raman spectra.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 3-(Benzylamino)butyronitrile

| Property | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| C-N (amine) bond length (Å) | Value |

| C≡N (nitrile) bond length (Å) | Value |

| C-C-N-C dihedral angle (°) | Value |

Note: The values in this table are placeholders and would need to be determined from actual DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals of 3-(Benzylamino)butyronitrile would provide insights into its chemical reactivity. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to frontier orbital theory, the HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A computational study would visualize the spatial distribution of the HOMO and LUMO to predict sites of nucleophilic and electrophilic attack. For 3-(Benzylamino)butyronitrile, it would be of interest to see if the HOMO is localized on the nitrogen atom of the amino group or the π-system of the benzyl group, and where the LUMO is predominantly located, possibly on the nitrile group.

Table 2: Hypothetical Frontier Orbital Energies for 3-(Benzylamino)butyronitrile

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would need to be determined from actual molecular orbital calculations.

Reaction Mechanism Predictions and Energy Profile Mapping

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.

Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

To study a chemical reaction involving 3-(Benzylamino)butyronitrile, for instance, its synthesis or a subsequent transformation, transition state calculations would be performed. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. Locating this first-order saddle point on the potential energy surface is crucial for understanding the reaction mechanism.

Once a transition state structure is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products. An IRC analysis confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction.

Solvent Effects on Reactivity (Continuum Solvation Models)

Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Continuum solvation models are a computationally efficient way to account for the effects of a solvent. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules.

By performing calculations with a continuum solvation model, it would be possible to investigate how the polarity of the solvent affects the energies of the reactants, transition state, and products of a reaction involving 3-(Benzylamino)butyronitrile. This would provide a more realistic prediction of the reaction's energy profile in a condensed phase.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties.

3-(Benzylamino)butyronitrile has several rotatable bonds, which means it can exist in various conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This would identify the lowest-energy (most stable) conformations and the energy barriers between them. Understanding the preferred conformations is important for predicting how the molecule might interact with other molecules, such as in a biological system or during crystal packing.

Furthermore, computational methods can be used to study intermolecular interactions, such as hydrogen bonding or van der Waals forces, between two or more molecules of 3-(Benzylamino)butyronitrile or between it and other molecules. This would provide insights into its bulk properties, such as its boiling point and solubility. For instance, the nitrogen atom of the amino group could act as a hydrogen bond acceptor, and the N-H proton could act as a hydrogen bond donor.

Table 3: Hypothetical Relative Energies of 3-(Benzylamino)butyronitrile Conformers

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Value | 0.00 |

| 2 | Value | Value |

| 3 | Value | Value |

Note: The values in this table are placeholders and would need to be determined from a systematic conformational search.

Exploration of Stable Conformations and Energy Minima

The structural flexibility of 3-(Benzylamino)butyronitrile, arising from the rotation around several single bonds, gives rise to multiple possible conformations. Computational methods, particularly Density Functional Theory (DFT), are employed to perform a conformational analysis. This process involves systematically exploring the potential energy surface of the molecule to locate all stable isomers (conformers) and the transition states that connect them.

The goal is to identify the geometries that correspond to energy minima. For each stable conformer, key properties such as the relative electronic energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) are calculated. These values determine the relative stability and expected population of each conformer at a given temperature. ias.ac.inias.ac.inresearchgate.net Studies on similar flexible molecules, such as butyronitrile, have shown that even small energy differences can significantly impact the conformational landscape. ias.ac.inias.ac.in For 3-(Benzylamino)butyronitrile, the orientation of the benzyl group relative to the butyronitrile backbone is a primary determinant of conformational stability.

Table 1: Calculated Relative Energies of Stable Conformers of 3-(Benzylamino)butyronitrile Note: The data in this table is illustrative and based on typical computational results for similar molecules.

| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Conf-1 (Global Minimum) | 0.00 | 0.00 | 0.00 | 65.7 |

| Conf-2 | 0.55 | 0.52 | 0.68 | 22.1 |

| Conf-3 | 1.10 | 1.05 | 1.45 | 8.5 |

| Conf-4 | 1.85 | 1.79 | 2.10 | 3.7 |

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intramolecular and intermolecular interactions. nih.gov This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). chemtools.org By plotting s versus ρ, regions of noncovalent interactions can be identified and visualized as surfaces in three-dimensional space. chemtools.orgmdpi.com

These surfaces are color-coded to distinguish between different types of interactions:

Blue surfaces typically indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weaker, delocalized interactions like van der Waals forces. researchgate.net

Red surfaces signify repulsive interactions, often due to steric clashes. chemtools.org

For 3-(Benzylamino)butyronitrile, NCI analysis would be expected to reveal several key interactions that stabilize its preferred conformations. These could include van der Waals interactions between the phenyl ring and the alkyl chain, potential weak hydrogen bonding involving the amine hydrogen and the nitrile nitrogen, and other dispersion forces that dictate the molecular folding. nih.gov

Spectroscopic Property Simulations for Enhanced Elucidation

Computational chemistry is a vital tool for the prediction and interpretation of various spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features, confirm structural assignments, and gain a more profound understanding of the molecule's electronic and vibrational properties.

Prediction of NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a highly reliable approach for the theoretical prediction of NMR chemical shifts (δ) and shielding tensors. imist.marsc.org

The GIAO method calculates the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift by referencing it against a standard, typically tetramethylsilane (B1202638) (TMS). huji.ac.il Comparing the computationally predicted ¹H and ¹³C chemical shifts with experimental data serves as a rigorous test of the calculated molecular geometry. A strong correlation between the theoretical and experimental values provides confidence in the determined three-dimensional structure of the molecule in solution.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for 3-(Benzylamino)butyronitrile Note: The data in this table is illustrative. Experimental values are hypothetical for the purpose of comparison.

| ¹³C NMR | ¹H NMR | ||||

|---|---|---|---|---|---|

| Atom Position | Calculated δ (ppm) | Experimental δ (ppm) | Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |

| C≡N | 118.5 | 119.1 | CH (butyronitrile) | 3.15 | 3.20 |

| CH (butyronitrile) | 49.8 | 50.2 | CH₂ (butyronitrile) | 1.88 | 1.95 |

| CH₂ (benzyl) | 52.1 | 52.5 | CH₃ | 1.30 | 1.34 |

| CH₃ | 19.7 | 20.1 | CH₂ (benzyl) | 3.85 | 3.91 |

| Aromatic C-ipso | 139.2 | 139.8 | NH | 1.65 | 1.70 |

| Aromatic C-ortho | 128.4 | 128.8 | Aromatic H | 7.25-7.40 | 7.28-7.42 |

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. cardiff.ac.uk Theoretical vibrational frequency analysis allows for the calculation of these frequencies and their corresponding IR intensities and Raman activities. nih.gov

This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the specific atomic motions associated with each calculated frequency. This aids in the unambiguous assignment of the bands observed in experimental IR and Raman spectra. researchgate.net For 3-(Benzylamino)butyronitrile, key predicted frequencies would include the C≡N stretching vibration, N-H bending, C-H stretching (aliphatic and aromatic), and various phenyl ring deformation modes. nii.ac.jp

Table 3: Selected Calculated Vibrational Frequencies for 3-(Benzylamino)butyronitrile Note: The data in this table is illustrative and based on typical computational results.

| Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|

| 3065 | Medium | High | Aromatic C-H Stretch |

| 2975 | Medium | Medium | Aliphatic C-H Stretch |

| 2245 | High | Low | C≡N Stretch |

| 1598 | High | High | Aromatic C=C Stretch |

| 1455 | Medium | Medium | CH₂ Scissoring |

| 1120 | Medium | Low | C-N Stretch |

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Benzylamino Butyronitrile

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds, offering the ability to measure mass with exceptional accuracy. nih.gov This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For 3-(Benzylamino)butyronitrile, HRMS provides the initial, unequivocal confirmation of its chemical formula (C₁₁H₁₄N₂).

Electrospray Ionization (ESI) is the premier soft ionization technique for analyzing polar molecules like 3-(Benzylamino)butyronitrile. ESI facilitates the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.govnih.gov The presence of the secondary amine group in the structure allows for ready protonation in an acidic mobile phase, typically yielding a prominent protonated molecule ion [M+H]⁺.

The analysis of related amino acids containing nitrile groups has shown that they are readily protonated or deprotonated by ESI, making it a highly suitable method for this class of compounds. nih.govunito.it The high sensitivity of ESI also permits the detection of trace amounts of the compound. While other ionization techniques exist, ESI's compatibility with liquid chromatography (LC) makes it the most common and powerful approach for analyzing such compounds from complex mixtures.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the [M+H]⁺ ion of 3-(Benzylamino)butyronitrile, isolated in the first stage of the mass spectrometer, is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage, providing a "fingerprint" of the molecule's structure.

The fragmentation behavior of related nitrile amino acids has been studied, revealing characteristic losses. nih.govunito.it For 3-(Benzylamino)butyronitrile, key fragmentation pathways can be predicted, which are essential for confirming the identity of the molecule.

Predicted Key MS/MS Fragments for 3-(Benzylamino)butyronitrile [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |

|---|---|---|---|

| 175.12 | 91.05 | C₄H₈N₂ | Benzyl (B1604629) cation (Tropylium ion) |

| 175.12 | 106.08 | C₄H₇N | Phenylmethaniminium |

| 175.12 | 84.08 | C₇H₇ | Protonated aminobutyronitrile |

These fragmentation pathways, particularly the characteristic benzyl cation at m/z 91 and cleavages around the amine linkage, provide definitive evidence for the proposed structure. The use of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) can be employed for highly selective and sensitive quantification using multiple-reaction monitoring (MRM). nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While mass spectrometry confirms the elemental composition and core fragments, Nuclear Magnetic Resonance (NMR) spectroscopy provides the complete atomic-level map of the molecule, detailing the precise bonding arrangement and stereochemistry. pr.ac.rs One-dimensional (¹H and ¹³C) NMR provides initial data, but advanced two-dimensional techniques are necessary for unambiguous assignment of all signals and for understanding the molecule's conformation. pr.ac.rs

Two-dimensional (2D) NMR experiments resolve the overlapping signals often found in complex 1D spectra and reveal correlations between different nuclei. huji.ac.iliajps.comlibretexts.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. ucl.ac.uk For 3-(Benzylamino)butyronitrile, it would reveal correlations within the butyronitrile (B89842) backbone (between the H3, H2, and H4 protons) and between the benzylic (Hα) and amine (NH) protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. huji.ac.il It is the most reliable method for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. huji.ac.il This is crucial for piecing together the molecular skeleton. Key HMBC correlations would link the benzylic protons (Hα) to the carbons of the phenyl ring and to the C3 of the butyronitrile chain, confirming the connection between the benzyl group and the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. pr.ac.rsiajps.com NOESY data is vital for determining the molecule's three-dimensional structure and preferred conformation. For instance, it could reveal spatial proximity between the protons of the benzyl ring and certain protons on the butyronitrile chain.

Expected Key 2D NMR Correlations for 3-(Benzylamino)butyronitrile

| 2D NMR Experiment | Key Proton Signal | Expected Correlation(s) | Structural Information Provided |

|---|---|---|---|

| COSY | H3 (CH) | H2 (CH₂), H4 (CH₃) | Connectivity of the butyronitrile aliphatic chain |

| HSQC | All ¹H signals | Corresponding ¹³C signals | Unambiguous ¹³C assignments for protonated carbons |

| HMBC | Hα (Benzylic CH₂) | C3, Phenyl C1', Phenyl C2'/C6' | Confirms N-benzyl linkage and connection to the butyronitrile backbone |

| NOESY | Hα (Benzylic CH₂) | Phenyl H2'/H6', H3 | Spatial orientation of the benzyl group relative to the chiral center |

While solution-state NMR characterizes molecules in an isotropic environment, Solid-State NMR (ssNMR) provides information about the structure and dynamics in the solid, crystalline phase. fu-berlin.de This technique is particularly valuable for studying polymorphism—the existence of multiple crystalline forms of the same compound—which can have different physical properties. For 3-(Benzylamino)butyronitrile, ssNMR could be used to:

Identify the number of distinct molecules in the crystallographic asymmetric unit.

Characterize intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitrile nitrogen.

Probe the local environment and packing of molecules in the crystal lattice.

Although specific ssNMR studies on this compound are not widely published, the methodology is a powerful tool for the complete characterization of crystalline pharmaceuticals and related substances. beilstein-journals.org

Molecules are not static entities but can undergo rapid conformational changes. Dynamic NMR (DNMR) is the study of these processes when their rates are comparable to the NMR timescale. libretexts.org For 3-(Benzylamino)butyronitrile, several dynamic processes could be investigated, such as restricted rotation around the C-N bonds or the C-C bonds of the flexible side chain. researchgate.net

These studies are typically performed by recording NMR spectra at various temperatures (variable-temperature NMR). At low temperatures, where the exchange between conformers is slow, separate signals for each conformer may be observed. beilstein-journals.org As the temperature increases, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the spectra at the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange, providing quantitative data on the molecule's flexibility. beilstein-journals.orgresearchgate.net

Isotopic Enrichment for Enhanced Spectral Resolution

Isotopic enrichment is a powerful technique used to enhance the resolution and sensitivity of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org For a molecule like 3-(Benzylamino)butyronitrile, selective incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide invaluable structural and dynamic information that is otherwise difficult to obtain. sigmaaldrich.com

The strategy involves replacing naturally abundant isotopes (¹H, ¹²C, ¹⁴N) with their heavier, NMR-active or mass-shifting counterparts. sigmaaldrich.com This labeling can be uniform, where all possible positions are enriched, or selective, targeting specific atoms or functional groups within the molecule. sigmaaldrich.comnih.gov

Deuterium (²H) Labeling: Replacing protons with deuterium simplifies ¹H NMR spectra by removing signals and eliminating corresponding proton-proton coupling, which can help in assigning complex spectra. sigmaaldrich.comyoutube.com For 3-(Benzylamino)butyronitrile, selective deuteration of the benzyl group protons or the protons on the butyronitrile chain can be achieved. For instance, deuteration at the benzylic position has been demonstrated for various benzylamines. nih.gov In ²H NMR, the deuterium signals can be observed directly, confirming the site of labeling and providing quantitative data on enrichment levels. sigmaaldrich.com This is particularly useful for studying reaction mechanisms or tracking metabolic pathways. rsc.orgyoutube.com

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: While natural abundance ¹³C NMR is standard, enrichment significantly reduces acquisition times and enables advanced 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous assignment of the carbon skeleton. Uniform ¹³C and ¹⁵N labeling is a common strategy for biomolecular NMR. sigmaaldrich.com For 3-(Benzylamino)butyronitrile, ¹³C enrichment of the nitrile carbon would provide a distinct signal, while ¹⁵N enrichment of the nitrile nitrogen or the amine nitrogen would allow for direct observation of these nuclei. nih.govnih.gov The chemical shift of the ¹⁵N-labeled nitrile group is sensitive to its local electronic environment, making it an excellent probe for intermolecular interactions. nih.gov Recent advancements have explored nickel-catalyzed isotope exchange for the late-stage labeling of nitrile groups with carbon isotopes like ¹⁴C, a principle that could be extended to stable ¹³C labeling. iaea.orgcea.fr

The combination of high-resolution mass spectrometry (HR-MS) and NMR is a robust approach to confirm both the level of isotopic enrichment and the structural integrity of the labeled compound. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are fundamental for identifying the functional groups present in a molecule. By measuring the absorption or scattering of infrared radiation, these methods provide a unique "fingerprint" based on the molecule's vibrational modes.

FTIR spectroscopy is a rapid and non-destructive method for identifying the key functional groups in 3-(Benzylamino)butyronitrile. The expected characteristic absorption bands are derived from its constituent parts: the secondary amine, the nitrile group, the aromatic ring, and the aliphatic chain.

The nitrile (C≡N) group gives rise to a very sharp and characteristic absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.comucalgary.ca This peak is often of medium intensity and its position is a reliable indicator of the nitrile functionality. The secondary amine (N-H) group exhibits a stretching vibration that typically appears as a single, sharp band of weak to medium intensity in the 3500-3300 cm⁻¹ range. The N-H bending vibration can be observed around 1650-1550 cm⁻¹. The aromatic benzyl group will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the butyronitrile backbone will be present in the 3000-2850 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3500 - 3300 | Weak-Medium |

| Secondary Amine | N-H Bend | 1650 - 1550 | Variable |

| Aliphatic Alkane | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| This table presents generalized data for functional group identification. |

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. youtube.com The sample is placed in direct contact with an ATR crystal of high refractive index, such as diamond or zinc selenide. nih.govnih.gov An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. nih.gov This makes ATR-FTIR an excellent surface-sensitive technique.

For 3-(Benzylamino)butyronitrile, ATR-FTIR provides a fast and efficient way to obtain a high-quality spectrum. youtube.com The resulting spectrum is very similar to that obtained by traditional transmission methods, allowing for the same functional group analysis. A key advantage of using a single-reflection diamond ATR is its ability to effectively measure functional groups like nitriles, whose absorption bands can be obscured in multiple-reflection setups due to the diamond's own lattice bands. spectroscopyonline.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an essential analytical tool for separating the components of a mixture and assessing the purity of a compound. For 3-(Benzylamino)butyronitrile, both liquid and gas chromatography techniques are applicable, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like 3-(Benzylamino)butyronitrile. A reverse-phase (RP) HPLC method is typically suitable for this analysis. sielc.com

In a typical setup, a C18 column (e.g., Newcrom R1) would be used as the stationary phase. sielc.com The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a dilute acid (e.g., phosphoric or formic acid), run under isocratic or gradient conditions to achieve optimal separation of the main compound from any impurities. sielc.com

The use of advanced detectors is crucial for both quantification and purity assessment:

UV-Vis Detector: A Ultraviolet-Visible (UV-Vis) detector measures the absorbance of the eluent at a single or a few pre-selected wavelengths. The benzyl group in 3-(Benzylamino)butyronitrile contains a chromophore that absorbs UV light, typically around 254 nm, making it readily detectable.

Photodiode Array (PDA) Detector: A PDA detector, also known as a diode-array detector (DAD), provides a significant advantage over a standard UV-Vis detector by acquiring an entire UV-Vis spectrum simultaneously at every point in the chromatogram. waters.commdpi.com This allows for the confirmation of peak identity by comparing the acquired spectrum with that of a reference standard. waters.com Furthermore, PDA software can perform peak purity analysis, which helps to determine if a single chromatographic peak consists of a single compound or co-eluting impurities. waters.comnih.gov

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (ODS) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile / Water with Acid (e.g., Formic Acid) | Elution of the analyte |

| Detection | PDA at 210-400 nm (Monitoring at ~254 nm) | Quantification and spectral confirmation |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Injection Volume | 10 µL | Introduction of the sample |

| This table presents exemplary HPLC conditions based on methods for similar compounds. sielc.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. psu.edu However, direct analysis of 3-(Benzylamino)butyronitrile by GC-MS is challenging due to its low volatility and the presence of a polar secondary amine group, which can lead to poor peak shape and interaction with the GC column. sigmaaldrich.comlibretexts.org

To overcome these limitations, chemical derivatization is necessary. jfda-online.com This process converts the polar N-H group into a less polar, more volatile, and more thermally stable group. sigmaaldrich.comlibretexts.org

Common derivatization strategies for amines include:

Silylation: Reacting the amine with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.comnih.gov TBDMS derivatives are often more stable than TMS derivatives. sigmaaldrich.com

Acylation: Reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable fluoroacyl derivative. These derivatives are highly volatile and exhibit excellent sensitivity with electron capture detection (ECD) or mass spectrometry. jfda-online.comnih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The GC separates the derivative from other components, and the mass spectrometer fragments the molecule in a reproducible manner. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive structural confirmation and identification. psu.eduresearchgate.net For the derivatized 3-(Benzylamino)butyronitrile, characteristic fragments would include those corresponding to the benzyl group (m/z 91) and fragments resulting from the cleavage of the butyronitrile side chain.

Chiral Chromatography for Enantiomeric Purity

The separation of enantiomers, which are non-superimposable mirror images of each other, is a crucial step in the analysis of chiral compounds. researchgate.net High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a primary method for achieving this separation. psu.eduscirp.org The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and thus enabling their separation. psu.edu

For β-aminonitriles like 3-(benzylamino)butyronitrile, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.netnih.gov These CSPs, particularly their carbamate (B1207046) derivatives, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which are crucial for resolving the enantiomers. psu.edu The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), plays a significant role in achieving optimal separation by influencing the interactions between the analyte and the CSP. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for β-Aminonitrile Separation

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | tR1 (min) |

| Retention Time (Enantiomer 2) | tR2 (min) |

| Resolution (Rs) | > 1.5 |

Note: This table represents a typical setup for chiral separation of related compounds and serves as a template. Actual values for 3-(benzylamino)butyronitrile would require experimental determination.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For a chiral molecule, X-ray crystallography can unambiguously establish the absolute configuration (R or S) of each stereocenter. nih.gov This is a critical piece of information for understanding its biological activity and interaction with other chiral molecules. The process involves growing a suitable single crystal of the compound, which can be a challenging step.